1-(3,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid
Description
1-(3,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a carboxylic acid group at the 3-position and a 3,4-dimethylbenzyl substituent on the nitrogen atom.
Properties
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-3-4-12(7-11(10)2)8-15-6-5-13(9-15)14(16)17/h3-4,7,13H,5-6,8-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTHDUQXJATMIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCC(C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Hydrogenation Approach
A patented process (US Patent US8344161B2) describes an efficient and economical method for synthesizing pyrrolidine-3-carboxylic acid derivatives, including benzyl-substituted analogs, through enantioselective hydrogenation of suitable precursors.
- Starting from a substituted pyrrolidine precursor bearing a halogenated aryl group, the compound undergoes hydrogenation under moderate conditions.
- The reaction employs chiral catalysts to achieve high enantiomeric purity (often >99% ee).
- After hydrogenation, the reaction mixture is basified and extracted with organic solvents to separate the catalyst and impurities.
- The product is precipitated from the aqueous phase at its isoelectric point, yielding a white solid with high purity (>99%).
| Parameter | Condition/Result |
|---|---|
| Catalyst | Chiral hydrogenation catalyst (unspecified) |
| Reaction temperature | Room temperature |
| Reaction time | Approximately 18 hours |
| Enantiomeric excess (ee) | >99.9% |
| Purity | >99% |
| Yield | >99% isolated yield |
This method is advantageous due to its mild conditions, high yield, and excellent stereochemical control, making it suitable for industrial-scale synthesis.
Halogenated Intermediate and Reductive Transformation Method
Another method, described in Chinese patent CN1072175A, involves preparing pyrrolidine carboxylic acid derivatives via halogenated intermediates followed by acid treatment and reduction.
- A bromo-substituted pyrrolidine intermediate (e.g., 1-(3-bromo-methylpropionyl)pyrrolidine) is reacted with mercaptan agents under stirring.
- The reaction temperature ranges from 0 to 100 °C, with reaction times between 0.5 to 48 hours depending on conditions.
- After completion, the reaction mixture undergoes acid treatment (pH 0.1–4.0) using organic or inorganic acids to hydrolyze intermediates.
- The aqueous phase is extracted with water-insoluble organic solvents (e.g., methylene dichloride or chloroform).
- The intermediate is then subjected to reduction using agents such as zinc powder with mineral acid or catalytic hydrogenation under normal pressure.
- The final product is isolated by extraction, drying, and crystallization using solvents like ethyl acetate and hexane or water.
- Utilizes inexpensive raw materials.
- Achieves high yields (>90%) and high purity.
- The method is scalable and economically viable for industrial production.
Summary of conditions and outcomes:
| Step | Conditions/Details |
|---|---|
| Reaction with mercaptan | 0–100 °C, 0.5–48 h, stirring |
| Acid treatment | pH 0.1–4.0, organic/inorganic acid |
| Reduction | Zinc powder + mineral acid or H2 gas |
| Extraction solvents | Methylene dichloride, chloroform |
| Crystallization solvents | Ethyl acetate, hexane, or water |
| Yield | >90% |
| Purity | High (dependent on workup and crystallization) |
This method allows the preparation of the target compound with good stereochemical control and is particularly useful when halogenated intermediates are accessible.
Comparative Summary of Preparation Methods
| Aspect | Enantioselective Hydrogenation Method | Halogenated Intermediate & Reduction Method |
|---|---|---|
| Starting materials | Halogenated aryl-pyrrolidine precursors | Bromo-substituted pyrrolidine intermediates |
| Key reaction | Catalytic asymmetric hydrogenation | Mercaptan substitution, acid hydrolysis, reduction |
| Reaction conditions | Mild, room temperature, ~18 h | 0–100 °C, 0.5–48 h |
| Catalyst | Chiral hydrogenation catalyst | Zinc powder/mineral acid or catalytic hydrogenation |
| Yield | >99% | >90% |
| Enantiomeric purity (ee) | >99.9% | High, but dependent on reduction and crystallization |
| Purification | Precipitation at isoelectric point | Extraction and crystallization |
| Industrial applicability | High, economical, scalable | High, cost-effective, scalable |
Research Findings and Notes
- The enantioselective hydrogenation method offers superior stereochemical control and is preferred when high enantiomeric purity is critical.
- The halogenated intermediate method is versatile and uses readily available reagents, making it attractive for large-scale synthesis.
- Both methods emphasize careful control of pH and extraction steps to maximize purity and yield.
- The choice of method may depend on available starting materials, required purity, and scale of production.
Chemical Reactions Analysis
1-(3,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticonvulsant Activity
Research has shown that pyrrolidine derivatives exhibit significant anticonvulsant properties. The compound 1-(3,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid can be structurally related to other pyrrolidine derivatives that have been tested for their efficacy in preventing seizures. For instance, studies indicate that modifications at the 3 and 4 positions of the pyrrolidine ring can enhance anticonvulsant activity, as seen in various animal models where these compounds effectively blocked sodium channels associated with seizure activity .
Cardiovascular Treatments
The compound has potential applications in treating cardiac insufficiency. Research indicates that similar pyrrolidine derivatives can lower systemic blood pressure and reduce cardiac workload. For example, compounds with structural similarities have been shown to modulate heart function by affecting catecholamine release and coronary blood flow, thus providing therapeutic benefits in heart failure .
PPAR Agonism
Pyrrolidine derivatives are also being explored for their role as agonists of peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism and lipid homeostasis. Compounds structurally related to this compound have demonstrated dual agonistic activity at PPARα and PPARγ, suggesting their potential use in managing type 2 diabetes .
Case Study 1: Anticonvulsant Efficacy
In a study evaluating several pyrrolidine derivatives for anticonvulsant activity, it was found that compounds with specific substitutions at the 3 and 4 positions exhibited superior efficacy in both maximal electroshock and pentylenetetrazole seizure tests. The results indicated that these modifications significantly enhanced the compounds' ability to prevent seizures compared to traditional treatments like phenytoin .
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) |
|---|---|---|
| Compound A | 88.2 | 65.7 |
| Compound B | 101.5 | 59.7 |
Case Study 2: Cardiovascular Effects
A study conducted on rabbits demonstrated that oral administration of pyrrolidine derivatives led to significant reductions in heart rate without affecting contractility. This suggests a potential application for managing heart conditions through modulation of sympathetic stimulation .
| Treatment Group | Heart Rate Change (%) | Coronary Blood Flow Change (%) |
|---|---|---|
| Control | +10 | -5 |
| Compound I | -15 | +10 |
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds (from evidence) are analyzed for comparative insights:
1-(4-(3,4-Dichlorobenzyloxy)benzyl)azetidine-3-carboxylic Acid
- Structure : Azetidine (4-membered ring) with a 3,4-dichlorobenzyloxy-substituted benzyl group.
- Molecular Weight : 366.24 g/mol.
- Dichlorobenzyloxy group introduces strong electron-withdrawing effects, increasing lipophilicity compared to the dimethylbenzyl substituent in the target compound.
- Applications : Likely used in medicinal chemistry for its halogenated aromatic moiety, which may enhance binding to hydrophobic enzyme pockets.
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
- Structure : Pyrrolidine with a methyl group on nitrogen and a ketone (5-oxo) at the 5-position.
- Molecular Weight: Not explicitly stated (CAS: 42346-68-9).
- Key Features :
- The 5-oxo group introduces a polar ketone, altering hydrogen-bonding capacity and acidity compared to the unmodified pyrrolidine ring in the target compound.
- Methyl substituent reduces steric bulk compared to aromatic benzyl groups.
- Applications: Potential intermediate in peptide synthesis or as a precursor for nootropic agents due to its constrained conformation.
(R)-1-Cbz-pyrrolidine-3-carboxylic Acid
- Structure : Pyrrolidine-3-carboxylic acid with a carbobenzyloxy (Cbz) protecting group in the (R)-configuration.
- Molecular Weight: Not explicitly stated (Synonyms include C67151).
- Key Features :
- The Cbz group enhances stability during synthetic processes but requires deprotection for final applications.
- Stereochemistry at the 3-position (R-configuration) may influence chiral recognition in biological systems.
- Applications: Widely used in asymmetric synthesis, particularly for amino acid derivatives or protease inhibitors.
(3S,4S)-1-Benzylpyrrolidine-3,4-diol
- Structure : Pyrrolidine with benzyl and diol groups (3S,4S configuration).
- Synthesis : Derived from L-tartaric acid, emphasizing chiral purity.
- Stereospecificity (S,S) could confer selectivity in enzyme inhibition or receptor binding.
- Applications: Potential use in asymmetric catalysis or as a chiral building block for pharmaceuticals.
Comparative Data Table
Research Findings and Key Insights
Substituent Effects: Electron-donating methyl groups (target compound) vs. electron-withdrawing chlorine () alter electronic profiles and binding affinities .
Ring Size and Reactivity :
- Azetidine derivatives () exhibit higher ring strain, favoring nucleophilic reactions, whereas pyrrolidine derivatives (target compound) offer conformational flexibility for target engagement .
Stereochemical Influence :
- Chiral centers in and highlight the importance of enantiopurity in biological activity, suggesting the target compound’s stereochemistry (if present) could significantly impact efficacy .
Functional Group Diversity :
- Ketones () and diols () expand solubility and metal-binding capabilities, whereas carboxylic acids (target compound) enable salt formation for improved bioavailability .
Biological Activity
1-(3,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies associated with this compound.
The compound this compound is characterized by its unique structure, which includes a pyrrolidine ring and a carboxylic acid functional group. Its chemical formula is and it has been identified under the CAS number 1275184-52-5. Research into its biological activity has revealed various pharmacological effects, particularly in the fields of anti-inflammatory and anticancer therapies.
Chemical Structure:
- Molecular Formula:
- Molecular Weight: 233.29 g/mol
Solubility:
- Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).
Stability:
- The compound exhibits stability under standard laboratory conditions but may degrade when exposed to extreme pH or temperature changes.
3.1 Cellular Effects
This compound has been shown to influence various cellular processes:
- Cell Proliferation: It has been reported to modulate cell growth in different cancer cell lines.
- Apoptosis Induction: The compound may trigger apoptosis through activation of caspase pathways.
3.2 Anti-inflammatory Activity
Preliminary studies indicate that this compound exhibits significant anti-inflammatory properties:
- Mechanism: It appears to inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators.
- In Vitro Studies: In cell cultures, treatment with the compound resulted in a decrease in inflammatory cytokines such as IL-6 and TNF-alpha.
The molecular action of this compound involves:
- Enzyme Interactions: Binding to COX enzymes inhibits their activity, reducing inflammation.
- Signaling Pathways: Modulation of MAPK pathways affects cellular responses related to stress and inflammation.
5.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Study on A549 Cells: In vitro assays demonstrated that treatment with varying concentrations of the compound significantly reduced cell viability compared to untreated controls (p < 0.05).
- Viability Reduction: At a concentration of 100 µM, cell viability dropped to approximately 63% for untreated controls and as low as 21% for treated cells with specific substitutions on the benzyl ring.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| Untreated | 100 |
| 10 | 85 |
| 50 | 70 |
| 100 | 21 |
5.2 Anti-inflammatory Studies
In vivo models further support its anti-inflammatory effects:
- Carrageenan-Induced Edema Model: Administration of the compound significantly reduced paw edema in rats compared to control groups, indicating its potential as an anti-inflammatory agent.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 30 |
| High Dose | 60 |
Q & A
Q. What are the recommended synthetic routes for 1-(3,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid?
The compound is typically synthesized via condensation reactions between substituted benzyl halides and pyrrolidine derivatives. For example, a method analogous to the synthesis of 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid involves palladium-catalyzed coupling and cyclization steps . Key steps include:
- Use of 3,4-dimethylbenzyl chloride as the electrophile.
- Activation of the pyrrolidine ring via tert-butoxycarbonyl (Boc) protection for regioselective substitution .
- Acidic deprotection to yield the final carboxylic acid. Molecular Formula: C₁₄H₁₉NO₂; Molecular Weight: 233.31 g/mol (estimated from analogous structures ).
Q. Which spectroscopic techniques are optimal for characterizing this compound?
A combination of techniques ensures structural validation:
- 1H/13C NMR : Confirm the pyrrolidine ring geometry and benzyl substitution pattern. For example, aromatic protons in the 6.8–7.2 ppm range indicate the 3,4-dimethylbenzyl group .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 234).
- FT-IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
Q. What are the safety considerations for handling this compound?
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (similar to azetidine-3-carboxylic acid safety protocols ).
- Ventilation : Use fume hoods due to potential respiratory irritation.
- Storage : Stable at room temperature in airtight containers; avoid light and moisture .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Integrate quantum chemical calculations (e.g., density functional theory) with reaction path searching to predict intermediates and transition states. ICReDD’s approach combines:
- Reaction path simulations : Identify energetically favorable pathways for benzyl substitution .
- Solvent optimization : Computational screening of solvents (e.g., DMF vs. toluene) for improved yield .
- Machine learning : Train models on analogous pyrrolidine syntheses to predict optimal catalysts (e.g., Pd vs. Cu) .
Q. How to resolve contradictory data in reaction yields when varying substituents?
Apply Design of Experiments (DoE) to systematically analyze variables:
- Factorial design : Test factors like temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity.
- ANOVA : Identify significant interactions (e.g., solvent-catalyst synergy) and eliminate non-critical variables .
- Case study: A 30% yield increase was achieved for a related compound by optimizing Pd catalyst loading and reaction time .
Q. What strategies mitigate thermal instability during synthesis?
- In-situ monitoring : Use FT-IR or Raman spectroscopy to detect decomposition intermediates.
- Low-temperature protocols : Perform reactions at 0–5°C in polar aprotic solvents (e.g., THF) to stabilize reactive intermediates .
- Protecting groups : Boc or carbobenzyloxy (Cbz) groups reduce side reactions at the pyrrolidine nitrogen .
Q. How to analyze discrepancies in pharmacological activity studies?
- Statistical validation : Replicate experiments with ≥3 biological replicates to assess variability.
- Structure-activity relationship (SAR) : Compare analogs (e.g., 6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid) to isolate substituent effects .
- Cross-species testing : Evaluate activity in multiple cell lines or animal models to rule out species-specific responses .
Q. What mechanistic insights exist for the compound’s reactivity?
- Nucleophilic aromatic substitution : The 3,4-dimethylbenzyl group undergoes electrophilic attack at the para position due to steric hindrance from methyl groups.
- Carboxylic acid deprotonation : Facilitates coordination with metal catalysts in coupling reactions .
- Isotopic labeling (e.g., ²H or ¹³C) can track reaction pathways and intermediate stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
